![molecular formula C17H21N3O5S B6577621 5-[4-(2-methoxyphenyl)piperazine-1-carbonyl]-N-methylfuran-2-sulfonamide CAS No. 1172343-89-3](/img/structure/B6577621.png)
5-[4-(2-methoxyphenyl)piperazine-1-carbonyl]-N-methylfuran-2-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound “5-[4-(2-methoxyphenyl)piperazine-1-carbonyl]-N-methylfuran-2-sulfonamide” is a derivative of N-(2-methoxyphenyl)piperazine . Piperazine derivatives are known to show a wide range of biological and pharmaceutical activity .
Synthesis Analysis
The synthesis of similar compounds has been achieved by conjugating chloroacetylated derivatives with trisubstituted cyclen, followed by cleavage with trifluoroacetic acid (TFA) . Other methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis
The molecular structure of this compound can be represented by the formula C27H26N4O4S . The InChI key for this compound is OTIZXEVJWJRNLB-UHFFFAOYSA-N .Chemical Reactions Analysis
The compound has been evaluated for its affinity toward serotonergic receptors and for its potential antidepressant-like activity .Physical And Chemical Properties Analysis
The compound has a molecular weight of 502.6 g/mol . Other physical and chemical properties specific to “5-[4-(2-methoxyphenyl)piperazine-1-carbonyl]-N-methylfuran-2-sulfonamide” are not available in the retrieved sources.Mechanism of Action
Future Directions
properties
IUPAC Name |
5-[4-(2-methoxyphenyl)piperazine-1-carbonyl]-N-methylfuran-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O5S/c1-18-26(22,23)16-8-7-15(25-16)17(21)20-11-9-19(10-12-20)13-5-3-4-6-14(13)24-2/h3-8,18H,9-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJNCJQMHNJZIHZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNS(=O)(=O)C1=CC=C(O1)C(=O)N2CCN(CC2)C3=CC=CC=C3OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-[4-(2-methoxyphenyl)piperazine-1-carbonyl]-N-methylfuran-2-sulfonamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

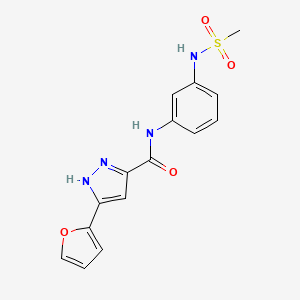
![3-methyl-7-[(3-methylphenyl)methyl]-8-[(1-phenylethyl)amino]-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B6577561.png)
![8-(butylsulfanyl)-3-methyl-7-[(4-methylphenyl)methyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B6577564.png)
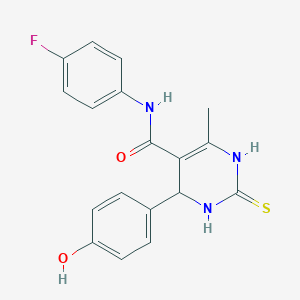
![N-[4-(adamantan-1-yl)-1,3-thiazol-2-yl]-6-nitro-2-oxo-2H-chromene-3-carboxamide](/img/structure/B6577578.png)
![4-(4-methoxybenzenesulfonyl)-N-{5-[(4-methylphenyl)methyl]-1,3,4-oxadiazol-2-yl}butanamide](/img/structure/B6577586.png)
![2-[2-amino-5-(3-methoxyphenoxy)pyrimidin-4-yl]-5-ethoxyphenol](/img/structure/B6577594.png)
![2-(3,5-dimethyl-1H-pyrazol-1-yl)-1-{4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}ethan-1-one](/img/structure/B6577605.png)
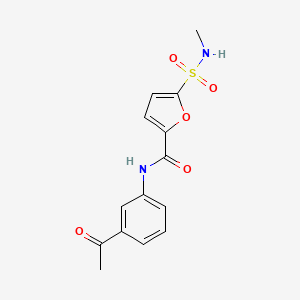
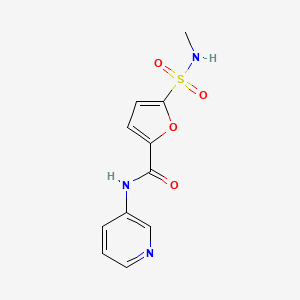
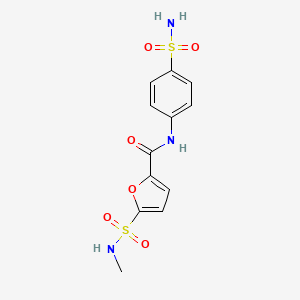
![2-(4-oxo-3,4-dihydroquinazolin-3-yl)-N-[4-(1H-pyrazol-3-yl)phenyl]acetamide](/img/structure/B6577623.png)
![3-(4-methoxyphenyl)-N-[4-(1H-pyrazol-3-yl)phenyl]propanamide](/img/structure/B6577627.png)
![2-(4-ethoxyphenyl)-N-[4-(1H-pyrazol-3-yl)phenyl]acetamide](/img/structure/B6577631.png)